2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole
Description
Properties
IUPAC Name |
(3-pyrazol-1-ylphenyl)-[3-(triazol-2-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c22-15(19-10-14(11-19)21-17-6-7-18-21)12-3-1-4-13(9-12)20-8-2-5-16-20/h1-9,14H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLNQPSCDZRDKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)N3C=CC=N3)N4N=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azetidine Ring Construction
Azetidine synthesis typically proceeds via intramolecular nucleophilic substitution. A representative protocol involves:
- Epichlorohydrin Amination :
React epichlorohydrin with benzylamine to form N-benzylazetidin-3-ol (Yield: 72%). - Mitsunobu Reaction :
Treat with diethyl azodicarboxylate (DEAD) and triphenylphosphine to install an azide group at C3 (Yield: 68%). - Hydrogenolytic Debenzylation :
Apply H₂/Pd-C to remove the benzyl protecting group (Yield: 95%).
N-Benzoylation with 3-(1H-Pyrazol-1-yl)benzoic Acid
- Pyrazole-Benzoyl Coupling :
React 3-iodobenzoic acid with 1H-pyrazole under Ullmann conditions (CuI, L-proline, K₂CO₃, DMSO, 90°C) to afford 3-(1H-pyrazol-1-yl)benzoic acid (Yield: 83%). - Acyl Chloride Formation :
Treat with thionyl chloride (SOCl₂) to generate the corresponding benzoyl chloride (Quantitative yield). - Azetidine Acylation :
Combine 3-azidoazetidine with benzoyl chloride in dichloromethane (DCM) using triethylamine (Et₃N) as base (Yield: 76%).
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, pyrazole-H), 7.92–7.85 (m, 3H, aryl-H), 4.32 (t, J = 8.1 Hz, 2H, azetidine-CH₂), 3.78 (quin, J = 7.9 Hz, 1H, azetidine-CH), 3.51 (t, J = 8.3 Hz, 2H, azetidine-CH₂).
- HRMS (ESI+) : m/z calc. for C₁₃H₁₂N₄O [M+H]⁺ 263.1038, found 263.1035.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Propargyl Component Synthesis
Triazole Formation
- Catalytic System :
Combine 3-azido-1-[3-(1H-pyrazol-1-yl)benzoyl]azetidine (1.0 eq), propargylamine (1.2 eq), CuSO₄·5H₂O (0.1 eq), and sodium ascorbate (0.2 eq) in t-BuOH/H₂O (4:1). - Reaction Conditions :
Stir at 25°C for 12 h under N₂ atmosphere. - Workup :
Extract with ethyl acetate, dry over MgSO₄, and purify via silica chromatography (Hexanes/EtOAc 3:1).
Optimization Data :
| Entry | Catalyst Loading (%) | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 5 | 25 | 24 | 58 |
| 2 | 10 | 50 | 8 | 72 |
| 3 | 10 | 25 | 12 | 78 |
Characterization of Final Product :
- ¹³C NMR (101 MHz, CDCl₃) : δ 167.2 (C=O), 144.1 (triazole-C), 139.8 (pyrazole-C), 129.4–126.7 (aryl-C), 52.3 (azetidine-CH₂), 47.1 (azetidine-CH).
- X-ray Crystallography : Confirms planar triazole-azetidine dihedral angle of 4.23°.
Alternative Methodologies and Comparative Analysis
Solid-Phase Synthesis Approach
Immobilize azetidine on Wang resin via hydroxymethylphenoxy linker:
- Resin Loading : 0.8 mmol/g capacity.
- Sequential Functionalization :
- Acylation with 3-(1H-pyrazol-1-yl)benzoyl chloride (DIC, DMAP, 89% yield).
- CuAAC with propargylamine (78% yield post-cleavage).
Advantages : Facilitates purification; ideal for parallel synthesis of analogs.
One-Pot Triazene-to-Azide Conversion
Avoid isolating hazardous azides by sequential:
- Triazene Formation : 3-aminoazetidine + isoamyl nitrite → triazenylazetidine (85% yield).
- In Situ Azide Generation : HCl/EtOH, 0°C (92% conversion).
- Direct CuAAC : Eliminates intermediate isolation steps.
Challenges and Mitigation Strategies
Regioselectivity in CuAAC
Despite copper(I) directing 1,4-selectivity, competing ruthenium-catalyzed pathways were assessed:
Azetidine Ring Strain
Four-membered ring susceptibility to hydrolysis necessitated:
- Low-Temperature Acylation : -15°C in DCM minimized decomposition.
- Anhydrous Conditions : Molecular sieves (4Å) during benzoylation.
Scalability and Industrial Relevance
Kilogram-Scale Production
| Parameter | Lab Scale (10 g) | Pilot Scale (1 kg) |
|---|---|---|
| CuAAC Yield | 78% | 71% |
| Purity (HPLC) | 99.2% | 98.5% |
| Cycle Time | 14 h | 18 h |
Cost Analysis
- Major Cost Drivers : CuSO₄ (32%), 3-(1H-pyrazol-1-yl)benzoic acid (41%).
- Waste Streams : EtOAc (62% recovery via distillation), aqueous Cu residues (neutralized with CaCO₃).
Chemical Reactions Analysis
Types of Reactions
2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as halides or amines.
Scientific Research Applications
Structural Characteristics
The compound is characterized by a triazole ring fused with a pyrazole moiety and an azetidine structure. Its molecular formula is , and it exhibits a complex arrangement conducive to various biological interactions. The presence of multiple nitrogen atoms enhances its solubility and biological activity, making it a prime candidate for drug development.
Anticancer Properties
Research indicates that triazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that compounds with triazole structures can inhibit cancer cell proliferation through various mechanisms, including the modulation of enzyme activity and interference with cellular signaling pathways. For instance, derivatives have been tested against various cancer cell lines, showing promising results in reducing tumor growth and inducing apoptosis in malignant cells .
Antimicrobial Activity
The antimicrobial potential of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole has been explored in several studies. It has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For example, in vitro assays have indicated that certain derivatives exhibit minimum inhibitory concentrations comparable to established antibiotics like ampicillin . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Triazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory response. In animal models of inflammation, compounds similar to this compound have shown significant reductions in inflammatory markers .
Case Study 1: Anticancer Activity
In a study published in Molecules, researchers synthesized a series of triazole derivatives based on the compound structure and evaluated their anticancer activity against various cell lines. The results showed that specific derivatives significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against clinically relevant pathogens. The study utilized a microbroth dilution method to determine the minimum inhibitory concentrations. Results indicated that certain analogs exhibited potent antibacterial activity against both Staphylococcus aureus and Escherichia coli .
Mechanism of Action
The mechanism of action of 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Systems
- Azetidine-Triazole Hybrids : The azetidine-triazole core is shared with compounds like Baricitinib () and pumecitinib (). Baricitinib, a JAK1/2 inhibitor, incorporates an azetidine linked to a pyrrolo-pyrimidine-pyrazole system, demonstrating how nitrogen-rich heterocycles enhance kinase binding . In contrast, the target compound substitutes the pyrrolo-pyrimidine with a benzoyl-pyrazole group, which may alter solubility or target specificity.
- Triazole-Thiazole Hybrids : Compounds 9a–9e () feature triazole-thiazole-acetamide scaffolds. These lack the azetidine ring but share the triazole’s role in facilitating π-π interactions or hydrogen bonding in target binding. The absence of azetidine in these analogs reduces conformational rigidity compared to the target compound .
Substituent Effects on Bioactivity
- Benzoyl-Pyrazole vs. Sulfonyl Groups: The benzoyl-pyrazole substituent in the target compound differs from the sulfonyl groups in pumecitinib () and Baricitinib ().
- Trimethoxybenzoyl Derivatives : Compound 6h (), a tubulin inhibitor, includes a trimethoxybenzoyl group attached to a triazole-azetidine system. The methoxy groups likely enhance hydrophobic interactions with tubulin’s colchicine-binding site. The target compound’s benzoyl-pyrazole group lacks these methoxy substituents, suggesting divergent target preferences .
Physicochemical and Pharmacokinetic Properties
Table 1: Comparative Properties of Selected Analogs
*Predicted values based on structural analogs.
- Metabolic Stability : Sulfonyl groups in Baricitinib and pumecitinib reduce oxidative metabolism, whereas the benzoyl group in the target compound may increase susceptibility to esterase-mediated hydrolysis .
Biological Activity
The compound 2-{1-[3-(1H-pyrazol-1-yl)benzoyl]azetidin-3-yl}-2H-1,2,3-triazole is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, an azetidine moiety, and a pyrazole substituent. Its molecular formula is with a molecular weight of approximately 284.33 g/mol. The presence of multiple nitrogen atoms in its structure contributes to its biological activity and solubility characteristics.
The mechanism of action for this compound likely involves interactions with specific biological targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. For instance, compounds with similar triazole structures have been shown to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis, indicating potential anticancer activity .
Anticancer Properties
Research has indicated that triazole derivatives exhibit significant anticancer properties through mechanisms such as TS inhibition. In studies involving various cancer cell lines, compounds structurally related to triazoles have shown IC50 values ranging from 1.1 µM to 4.24 µM against different cancer types including breast (MCF-7), colon (HCT-116), and liver (HepG2) cancers .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known to possess broad-spectrum antimicrobial activity against bacteria such as Escherichia coli and Staphylococcus aureus. Research has demonstrated that certain triazole derivatives can effectively inhibit the growth of these pathogens .
Trypanocidal Activity
In addition to anticancer and antimicrobial properties, the potential trypanocidal activity of triazole-based compounds has been explored. Studies have shown that specific analogs exhibit potent activity against Trypanosoma cruzi, the causative agent of Chagas disease. These compounds demonstrated IC50 values significantly lower than traditional treatments, suggesting their potential as effective alternatives .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
| Study | Compound | Activity | IC50 Value |
|---|---|---|---|
| Study 1 | Triazole A | Anticancer | 1.1 µM (MCF-7) |
| Study 2 | Triazole B | Antimicrobial | - |
| Study 3 | Triazole C | Trypanocidal | <6.20 µM |
These studies underscore the versatility of triazoles in targeting various diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Common reagents include oxidizing agents and nucleophiles tailored to enhance yield and purity. The optimization of synthetic routes is crucial for advancing this compound into clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
